Unk-Leu-Glu-Ile-Lys(1)-D-Lys-Ile-D-Phe-His-D-Asp-Asn-(1)
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Overview
Description
Unk-Leu-Glu-Ile-Lys(1)-D-Lys-Ile-D-Phe-His-D-Asp-Asn-(1) is a useful research compound. Its molecular formula is C67H105N17O16S and its molecular weight is 1436.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Unk-Leu-Glu-Ile-Lys(1)-D-Lys-Ile-D-Phe-His-D-Asp-Asn-(1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Unk-Leu-Glu-Ile-Lys(1)-D-Lys-Ile-D-Phe-His-D-Asp-Asn-(1) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-18-(4-aminobutyl)-3-(2-amino-2-oxoethyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H105N17O16S/c1-9-36(6)53(70)67-82-49(33-101-67)64(98)77-44(27-35(4)5)60(94)75-43(23-24-51(86)87)59(93)84-54(37(7)10-2)65(99)76-41-22-16-18-26-72-56(90)47(30-50(69)85)79-63(97)48(31-52(88)89)80-62(96)46(29-40-32-71-34-73-40)78-61(95)45(28-39-19-13-12-14-20-39)81-66(100)55(38(8)11-3)83-58(92)42(74-57(41)91)21-15-17-25-68/h12-14,19-20,32,34-38,41-49,53-55H,9-11,15-18,21-31,33,68,70H2,1-8H3,(H2,69,85)(H,71,73)(H,72,90)(H,74,91)(H,75,94)(H,76,99)(H,77,98)(H,78,95)(H,79,97)(H,80,96)(H,81,100)(H,83,92)(H,84,93)(H,86,87)(H,88,89)/t36-,37-,38-,41-,42+,43-,44-,45+,46-,47-,48+,49-,53-,54-,55-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFNWONDQMYXHX-DDEDVMRWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@H]([C@@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H105N17O16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1436.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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